4-[(3-Fluorophenyl)methoxy]-2-methylaniline
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Overview
Description
4-[(3-Fluorophenyl)methoxy]-2-methylaniline is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(3-Fluorophenyl)methoxy]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Fluorophenyl)methoxy]-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
4-[(3-Fluorophenyl)methoxy]-2-methylaniline can be compared with similar compounds such as:
- 4-[(4-Fluorophenyl)methoxy]-2-methylaniline
- 4-[(3-Chlorophenyl)methoxy]-2-methylaniline
- 4-[(3-Bromophenyl)methoxy]-2-methylaniline
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence the compound’s electronic properties and interactions with molecular targets .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFUFZGWPVCVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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